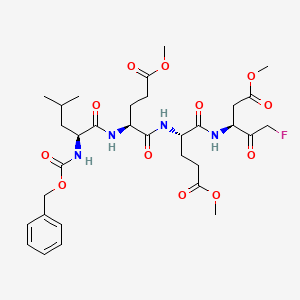
Chondrosarcoma-associated gene 2/3 protein (34-48)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondrosarcoma-associated gene 2/3 protein
Wissenschaftliche Forschungsanwendungen
Cell Line Development for Chondrosarcoma Research :
- A study by Calabuig-Fariñas et al. (2012) discusses the characterization of a new human cell line derived from a Grade II chondrosarcoma. This cell line, CH-3573, is useful for both in vitro and in vivo models to study the molecular pathogenesis of chondrosarcomas, especially its characteristic feature of retained matrix production (Calabuig-Fariñas et al., 2012).
Molecular Characterization and Gene Alterations :
- Totoki et al. (2014) identified molecular alterations in chondrosarcomas, including somatic alterations of the COL2A1 gene in 19.3% of chondrosarcoma cases. This study highlights the unique mutation portraits and frequent gene alterations in chondrosarcoma (Totoki et al., 2014).
- Zhu et al. (2019) found that IDH1/IDH2 mutations are associated with longer relapse-free and metastasis-free survival in high-grade chondrosarcomas, revealing critical genomic insights (Zhu et al., 2019).
Molecular Profiling and Cancer Markers :
- Research by Söderström et al. (2002) on the molecular profiling of chondrosarcomas for matrix production and cancer markers provided novel insights into the pathogenesis and characteristics of these tumors (Söderström et al., 2002).
Integrated Molecular Characterization :
- A study by Nicolle et al. (2019) used multi-omics molecular profiles to identify subtypes of chondrosarcomas, revealing critical determinants of disease progression (Nicolle et al., 2019).
Molecular Investigation in Extraskeletal Chondrosarcoma :
- Benini et al. (2014) focused on the diagnostic utility of molecular investigation in extraskeletal myxoid chondrosarcoma, enhancing understanding of this specific chondrosarcoma subtype (Benini et al., 2014).
Expression of Microtubule-Associated Proteins :
- Hisaoka et al. (2003) investigated the expression of microtubule-associated proteins in extraskeletal myxoid chondrosarcoma, adding to the knowledge of its histogenetic origin (Hisaoka et al., 2003).
Advances in Molecular Diagnostics and Therapeutics :
- Chow (2007) reviewed molecular, biological, and therapeutic advances in chondrosarcomas, including potential therapeutic targets (Chow, 2007).
Gene Expression Profiling and Biomarkers :
- Mutlu et al. (2015) explored the expression of miR-181a-5p and miR-371b-5p in chondrosarcoma, proposing their use as potential diagnostic and prognostic markers (Mutlu et al., 2015).
Role of PTH in Chondrosarcoma Cell Proliferation :
- Xiang et al. (2014) evaluated the role of parathyroid hormone in promoting chondrosarcoma cell proliferation, offering insights into potential therapeutic methods (Xiang et al., 2014).
Eigenschaften
Sequenz |
CEFHACWPAFTVLGE |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Chondrosarcoma-associated gene 2/3 protein (34-48) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



